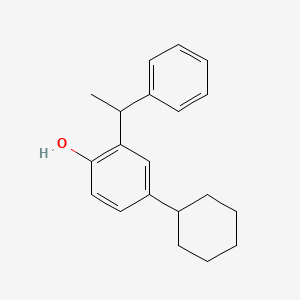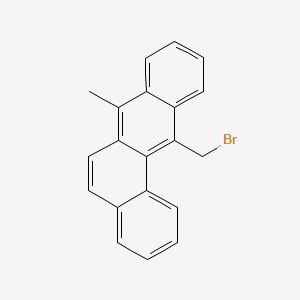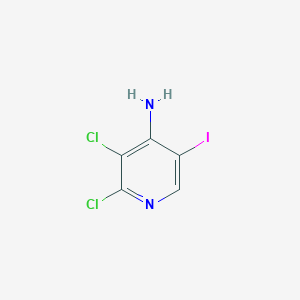
2,3-Dichloro-5-iodopyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5-iodopyridin-4-amine is a heterocyclic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms on the pyridine ring, which imparts unique electronic properties and reactivity patterns. The molecular formula of this compound is C5H3Cl2IN2, and it has a molecular weight of 288.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-iodopyridin-4-amine typically involves halogenation reactions on pyridine derivatives. One common method includes the chlorination and iodination of pyridine rings, followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or palladium catalysts are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Coupling: Palladium-based catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Dichloro-5-iodopyridin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound can act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but with one less chlorine atom.
3-Amino-4-iodopyridine: Lacks the chlorine atoms present in 2,3-Dichloro-5-iodopyridin-4-amine.
2,6-Dichloro-3-iodopyridin-4-amine: Similar but with different positions of chlorine atoms.
Uniqueness
This compound is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various fields of research .
Properties
Molecular Formula |
C5H3Cl2IN2 |
|---|---|
Molecular Weight |
288.90 g/mol |
IUPAC Name |
2,3-dichloro-5-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3Cl2IN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10) |
InChI Key |
QPUIIHAJXRUSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


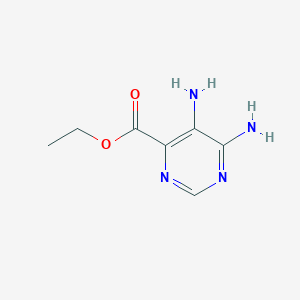
![4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)
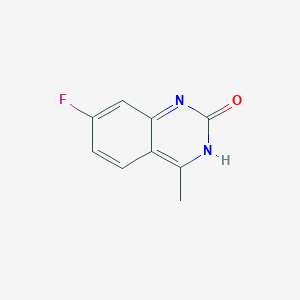
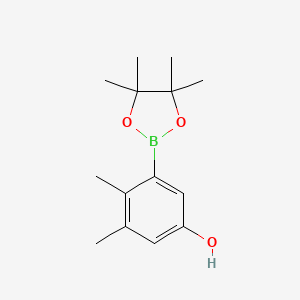
![2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13925206.png)
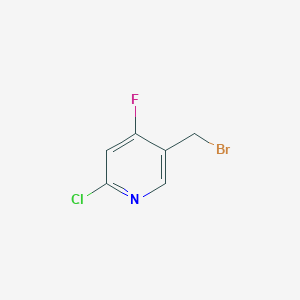
![5,8-Dibenzyl-2,5,8-triazaspiro[3.5]nonane](/img/structure/B13925216.png)

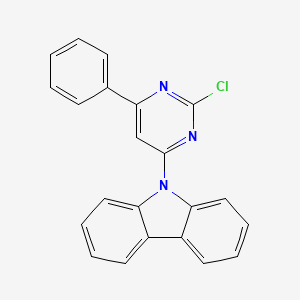
![2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13925241.png)
![2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-B]pyrazin-6-one](/img/structure/B13925250.png)
